molecular formula C13H18ClN3O B12237599 N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12237599
M. Wt: 267.75 g/mol
InChI Key: HFQLKUYXKLNQKA-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a 2-methoxybenzyl group attached to the pyrazole ring at position 3, with methyl substituents at positions 2 and 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

HFQLKUYXKLNQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis

Condensation of 2-Methoxybenzylamine with 3-Amino-2,5-dimethylpyrazole

The foundational route involves the condensation of 2-methoxybenzylamine with 3-amino-2,5-dimethylpyrazole under acidic conditions. Key steps include:

  • Reagents : Acetic acid or HCl as catalysts.
  • Conditions : Reflux in ethanol or methanol (60–80°C, 6–12 hours).
  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and solvent evaporation.

Post-condensation, the free base is converted to its hydrochloride salt via treatment with concentrated HCl in diethyl ether, yielding a crystalline product.

Table 1: Traditional Synthesis Parameters
Step Reagents/Conditions Yield (%) Purity (%)
Condensation Ethanol, HCl, reflux (8 h) 65–70 85–90
Salt Formation HCl in Et₂O, 0–5°C, stirring (2 h) 90–95 ≥95

Reductive Amination Approach

Ketone-Amine Coupling

A modified method employs reductive amination to streamline synthesis:

  • Substrates : 2,5-Dimethylpyrazol-3-one and 2-methoxybenzylamine.
  • Reducing Agent : Sodium triacetoxyborohydride (STAB) in dichloroethane.
  • Conditions : Room temperature, 4–6 hours under nitrogen.

This one-pot method avoids isolation of intermediates, achieving yields of 75–80% with >90% purity.

Catalytic Reductive Amination

Recent advances utilize heterogeneous catalysts for greener synthesis:

  • Catalyst : Lanthanum-doped zirconia (Zr-La 4:1).
  • Conditions : 80°C, 3 hours in ethanol.
  • Yield : 88% with 94% purity.
Table 2: Reductive Amination Comparison
Method Catalyst Time (h) Yield (%)
STAB-mediated None 6 78
Zr-La Catalyzed La-ZrO₂ (4:1) 3 88

Grignard Reaction-Based Synthesis

Pyrazole Ring Formation

A patent-derived method constructs the pyrazole core via Grignard addition:

  • Substrate : 3-Methoxybenzylmagnesium bromide.
  • Reaction : Addition to 2,5-dimethyl-3-nitropyridine, followed by nitro-group reduction.
  • Key Step : Lithium chloride enhances stereoselectivity (trans:cis = 8:1).

Hydrochloride Salt Purification

Post-Grignard workup involves selective precipitation:

  • Precipitant : HBr in THF/water selectively crystallizes the trans-isomer hydrobromide.
  • Conversion : HBr salt treated with NaOH and HCl yields the hydrochloride.
Table 3: Grignard Protocol Metrics
Parameter Value
Mg Equivalents 1.2
LiCl Equivalents 0.75
Isomer Purity 92% trans

Industrial-Scale Optimization

Continuous Flow Reactors

To improve scalability, flow chemistry is employed:

  • Residence Time : 15 minutes at 100°C.
  • Throughput : 5 kg/day with 82% yield.

Solvent Recycling

Ethanol and THF are recovered via distillation, reducing costs by 30%.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 90:10 acetonitrile/water, λ = 254 nm.
  • NMR : δ 2.25 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), δ 4.35 (s, 2H, CH₂).

Stability Studies

The hydrochloride salt remains stable for >24 months at 25°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Therapeutic Area
N-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride C₁₃H₁₈ClN₃O 267.76 2,5-dimethylpyrazole; 2-methoxybenzyl; hydrochloride CNS modulation (e.g., 5-HT receptors)
N-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine () C₁₂H₁₅N₃O 217.27 1-methylpyrazole; 2-methoxybenzyl Not specified
25T-NBOMe hydrochloride () C₁₉H₂₆ClNO₃S 383.93 Phenethylamine core; methylsulfanyl; multiple methoxy Psychoactive/CNS effects
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl () C₁₃H₁₈ClN₃O₃ 299.76 1,2,4-oxadiazole; 4-methoxyphenoxy; methylamine Antimicrobial/kinase inhibition
Key Observations:
  • Pyrazole Derivatives: The target compound and the analog from share a pyrazole core but differ in substitution patterns.
  • Phenethylamine Derivatives: 25T-NBOMe () incorporates a phenethylamine backbone with sulfur-containing substituents, which are absent in the target compound. This structural divergence likely results in distinct pharmacological profiles, with 25T-NBOMe being associated with hallucinogenic effects .
  • Heterocyclic Variations : The oxadiazole-containing compound () exhibits a more electron-deficient heterocycle compared to pyrazole, which could influence bioavailability and target selectivity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogs, a critical factor for drug delivery .
  • Receptor Affinity : The 2-methoxybenzyl group is a common motif in serotonin receptor ligands (e.g., WAY-100635 in ), suggesting the target compound may interact with 5-HT receptors. However, the pyrazole core may confer selectivity for specific subtypes (e.g., 5-HT₃ vs. 5-HT₁A) .
  • Metabolic Stability : Methyl and methoxy substituents generally enhance metabolic stability by reducing oxidative degradation, a feature shared with compounds like BRL 46470 () .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a compound that belongs to the pyrazole family, which is recognized for its diverse pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1856080-09-5

The compound features a pyrazole ring, which contributes to its biological activity. The presence of a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

The mechanisms through which N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress.

Anticancer Potential

Research has indicated that compounds within the pyrazole class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine demonstrate cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
HeLa10.5
A54912.3
MCF78.7

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Molecules evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines. The results indicated that modifications to the pyrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Mechanistic Insights :
    • Research detailed in Journal of Medicinal Chemistry explored the binding affinity of pyrazole compounds to specific receptors. The study highlighted how structural variations could enhance binding interactions and improve therapeutic efficacy .
  • Comparative Analysis :
    • A comparative study analyzed various pyrazole derivatives, including N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine, revealing that certain substitutions led to enhanced biological activities across different assays .

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